
11-Bromo-4,4,7-trimethyldodeca-2,6,10-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Bromo-4,4,7-trimethyldodeca-2,6,10-trienoic acid is a brominated organic compound with a complex structure.
Vorbereitungsmethoden
The synthesis of 11-Bromo-4,4,7-trimethyldodeca-2,6,10-trienoic acid typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by a series of reactions to introduce the trimethyl and trienoic acid groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
11-Bromo-4,4,7-trimethyldodeca-2,6,10-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
11-Bromo-4,4,7-trimethyldodeca-2,6,10-trienoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes.
Medicine: Research has indicated its potential as an antibacterial agent, especially against drug-resistant bacteria
Industry: It may be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 11-Bromo-4,4,7-trimethyldodeca-2,6,10-trienoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the autophosphorylation of histidine protein kinase, which is essential for the survival of certain bacteria . This inhibition disrupts bacterial signaling pathways, leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
11-Bromo-4,4,7-trimethyldodeca-2,6,10-trienoic acid can be compared with other brominated organic compounds and trienoic acids. Similar compounds include:
11-Bromo-4,4,7-trimethylundeca-2,6,10-trienoic acid: Another brominated trienoic acid with similar antibacterial properties.
Zerumbone derivatives: Compounds derived from zerumbone that exhibit similar chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structure and the combination of bromine and trienoic acid groups, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
387868-63-5 |
|---|---|
Molekularformel |
C15H23BrO2 |
Molekulargewicht |
315.25 g/mol |
IUPAC-Name |
11-bromo-4,4,7-trimethyldodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C15H23BrO2/c1-12(6-5-7-13(2)16)8-10-15(3,4)11-9-14(17)18/h7-9,11H,5-6,10H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
QKEGEQNDBABUIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(C)(C)C=CC(=O)O)CCC=C(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


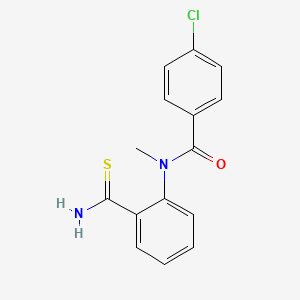

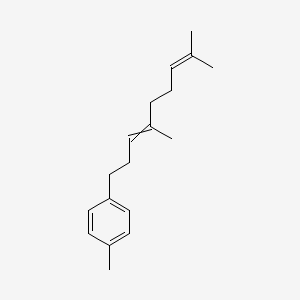
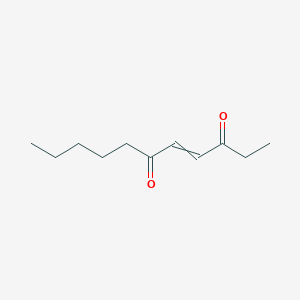
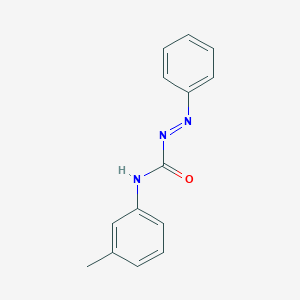
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
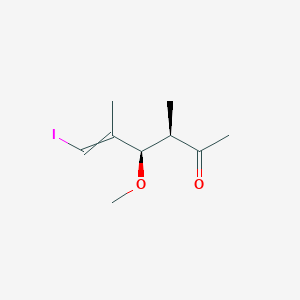
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)


